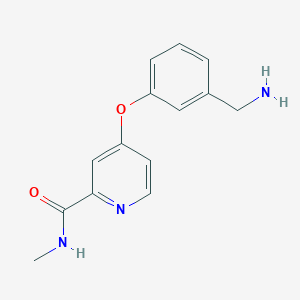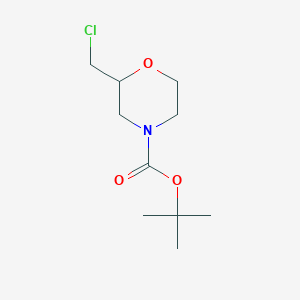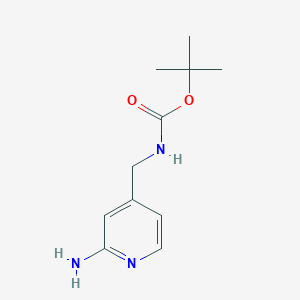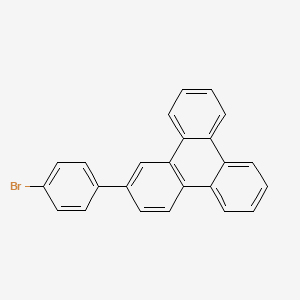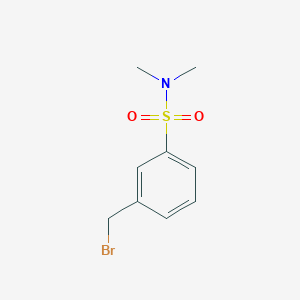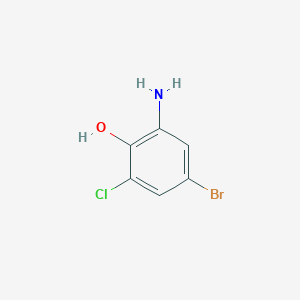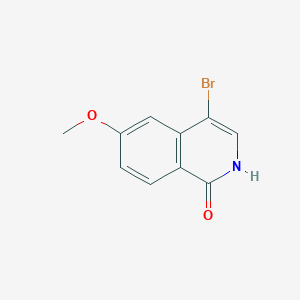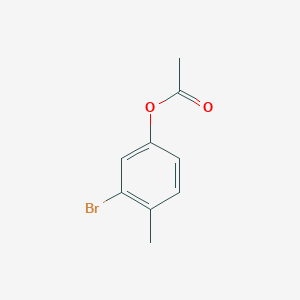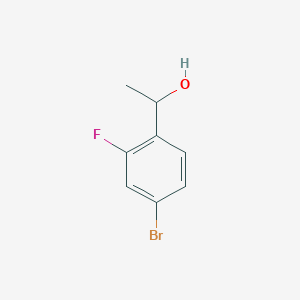
1-(4-Bromo-2-fluorophenyl)ethanol
Übersicht
Beschreibung
“1-(4-Bromo-2-fluorophenyl)ethanol” is a chemical compound with the molecular formula C8H8BrFO . It is also known as "4-Bromo-2-fluoro-alpha-(hydroxymethyl)benzyl alcohol".
Molecular Structure Analysis
The molecular structure of “1-(4-Bromo-2-fluorophenyl)ethanol” consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an ethanol group . The exact 3D structure is not provided in the retrieved sources.Chemical Reactions Analysis
While specific chemical reactions involving “1-(4-Bromo-2-fluorophenyl)ethanol” are not detailed in the retrieved sources, related compounds such as 4-Bromofluorobenzene are known to be used in cross-coupling reactions . They can also form Grignard reagents used in the synthesis of 4-fluorophenyl containing compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Bromo-2-fluorophenyl)ethanol” include a molecular weight of 219.05100 . Other properties such as density, boiling point, melting point, and flash point are not specified in the retrieved sources .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Microbial Reduction
"1-(4-Bromo-2-fluorophenyl)ethanol" serves as a chiral intermediate in the synthesis of bioactive molecules. Patel et al. (2004) described the enantioselective microbial reduction of substituted acetophenones to prepare chiral intermediates like "1-(2'-bromo-4'-fluoro phenyl)ethanol" with high enantiomeric excess using various microorganisms, showcasing its application in producing enantiomerically pure compounds for pharmaceutical use (Patel et al., 2004).
Crystallography and Structural Analysis
The compound has been utilized in crystallographic studies to understand molecular structures and interactions. Percino et al. (2008) investigated the crystal structures of related compounds to "1-(4-Bromo-2-fluorophenyl)ethanol," which aids in the understanding of molecular configurations and the design of new molecules with desired physical and chemical properties (Percino et al., 2008).
Photochemical and Photophysical Properties
In the field of material science, "1-(4-Bromo-2-fluorophenyl)ethanol" and its derivatives have been used to modify phthalocyanines, investigating their photochemical and photophysical properties. Ramos et al. (2015) synthesized phthalocyanine derivatives modified with optically active alcohols, including "1-(4-bromophenyl)ethanol," to explore their interactions with light and potential applications in photodynamic therapy (Ramos et al., 2015).
Catalysis and Hydrogen Transfer Reactions
The compound has also been studied in the context of catalysis. Johnson and Bäckvall (2003) explored the ruthenium-catalyzed dehydrogenation of "1-(4-fluorophenyl)ethanol," providing insights into the mechanisms of hydrogen transfer reactions that are fundamental in the development of catalytic processes for organic synthesis (Johnson & Bäckvall, 2003).
Safety And Hazards
While specific safety and hazards information for “1-(4-Bromo-2-fluorophenyl)ethanol” is not available in the retrieved sources, general safety measures for handling similar compounds include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .
Eigenschaften
IUPAC Name |
1-(4-bromo-2-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASZUNQDCHMJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-fluorophenyl)ethanol | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

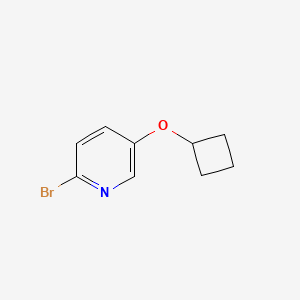
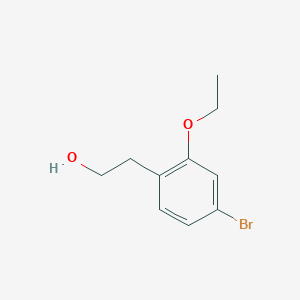
![tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1529756.png)
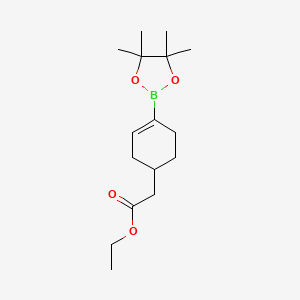
![tert-Butyl 5-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B1529759.png)
